molecular formula C17H11ClN2O4 B12893199 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one CAS No. 90510-51-3

1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one

Cat. No.: B12893199
CAS No.: 90510-51-3
M. Wt: 342.7 g/mol
InChI Key: NIVSLFYZPFSDKD-UHFFFAOYSA-N
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Description

1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone typically involves the reaction of 6-chloroquinoline with 5-hydroxy-2-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.

    Industry: Utilized in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is unique due to its combination of the chloroquinoline and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

90510-51-3

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone

InChI

InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3

InChI Key

NIVSLFYZPFSDKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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